3-(5-Hexenyl)cyclopent-2-enone
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
3-hex-5-enylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H16O/c1-2-3-4-5-6-10-7-8-11(12)9-10/h2,9H,1,3-8H2 |
InChI Key |
DCGDPYBCQUAWFR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCC1=CC(=O)CC1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 5 Hexenyl Cyclopent 2 Enone
Modern Catalytic Synthetic Pathways
Organocatalytic and Biocatalytic Approaches
The synthesis of substituted cyclopentenones has been significantly advanced by the advent of organocatalysis and biocatalysis, which provide pathways to chiral molecules under mild and environmentally friendly conditions.
Organocatalytic Synthesis: Organocatalysis offers a powerful metal-free alternative for the asymmetric synthesis of cyclopentenone frameworks. While direct organocatalytic routes to 3-(5-Hexenyl)cyclopent-2-enone are not extensively documented, established methodologies for analogous structures can be readily adapted. A common strategy involves the asymmetric Michael addition of a nucleophile to an enone, followed by an intramolecular aldol (B89426) cyclization. For instance, chiral amines or prolinol derivatives can catalyze the conjugate addition of precursors to α,β-unsaturated aldehydes, setting a key stereocenter, which then directs the subsequent ring closure. Another powerful approach is the phosphine-catalyzed [3+2] cycloaddition of allenes with enones, which can construct the five-membered ring with high stereocontrol. organic-chemistry.orgrhhz.net These methods are advantageous due to the low toxicity, stability, and ready availability of organocatalysts.
Biocatalytic Synthesis: Biocatalysis utilizes enzymes to perform highly selective chemical transformations. For the synthesis of chiral cyclopentenones, enzymatic resolutions and asymmetric reductions are particularly valuable. acs.org While a direct enzymatic synthesis of this compound is specific, the biocatalytic reduction of a related precursor, 3-substituted cyclopentenones, has been demonstrated to be highly effective. acs.org
One notable study showcased the enantioselective reduction of various 3-substituted cyclopentenones using an alcohol dehydrogenase from Rhodococcus erythropolis (ADH-RE). This enzymatic process converted the prochiral enones into chiral allylic alcohols with excellent yields and enantioselectivity. acs.org This method could be applied to a precursor of this compound to generate a chiral intermediate for further elaboration.
Below is a table summarizing the results of the biocatalytic reduction of different 3-substituted cyclopentenones using ADH-RE, demonstrating the potential of this approach. acs.org
| Entry | Substrate (3-Substituted Cyclopentenone) | Product ((S)-Allylic Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 3-Phenylcyclopent-2-enone | (S)-3-Phenylcyclopent-2-en-1-ol | >95 | >99 |
| 2 | 3-Methylcyclopent-2-enone | (S)-3-Methylcyclopent-2-en-1-ol | 85 | >99 |
| 3 | 3-(p-Methoxyphenyl)cyclopent-2-enone | (S)-3-(p-Methoxyphenyl)cyclopent-2-en-1-ol | 93 | >99 |
This interactive table presents data on the biocatalytic reduction of 3-substituted cyclopentenones, a reaction analogous to a potential synthetic step for chiral this compound precursors. acs.org
Stereoselective and Regioselective Synthesis
Control over stereochemistry and regiochemistry is paramount in the synthesis of complex molecules like this compound. Various modern synthetic methods allow for precise control over the arrangement of atoms and the position of functional groups.
Stereoselective Synthesis: Achieving high stereoselectivity is crucial for obtaining a specific isomer of the target molecule. Several powerful reactions can be employed to construct the chiral cyclopentenone core.
Nazarov Cyclization: The Nazarov cyclization is a classic method for synthesizing cyclopentenones through the 4π-electrocyclization of divinyl ketones. organic-chemistry.org Interrupted Nazarov cyclizations, where a nucleophile traps a carbocation intermediate, can produce highly functionalized and stereodefined cyclopentenones. For example, treatment of allenyl vinyl ketones with trifluoroacetic acid can lead to trans-disubstituted 5-hydroxycyclopent-2-enones with high diastereoselectivity. organic-chemistry.org
acs.orgacs.org-Sigmatropic Rearrangement: A gold(I)-catalyzed stereospecific acs.orgacs.org-sigmatropic rearrangement of propargyl vinyl sulfoxides has been developed to synthesize cyclopentenones with a C4-quaternary stereocenter. This method offers excellent chirality transfer from the starting material to the product. organic-chemistry.org
Asymmetric [3+2] Cycloadditions: The reaction between allenes and enones, catalyzed by a chiral nucleophile such as a phosphepine, can generate functionalized cyclopentenes with two adjacent stereocenters in high enantiomeric and regioselective purity. organic-chemistry.org
Regioselective Synthesis: Regioselectivity dictates where new bonds or functional groups are formed on a molecule. In the context of this compound synthesis, controlling the position of the double bond and the attachment of the hexenyl group is critical. Intramolecular cyclization reactions are often key to ensuring regiochemical control. For example, the intramolecular aldol condensation of a 1,4-diketone precursor is a common and effective method for forming the five-membered ring, which unambiguously places the double bond between C2 and C3. doaj.org The choice of catalyst and reaction conditions in reactions like the Nazarov cyclization can also influence the position of the double bond in the final product. organic-chemistry.org
Sustainable and Green Chemistry Aspects in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of complex organic molecules.
Use of Renewable Feedstocks: A key aspect of green chemistry is the use of renewable starting materials. Several cyclopentenone derivatives can be synthesized from biomass-derived compounds such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov These furanic compounds can be converted through rearrangement reactions, like the Piancatelli rearrangement, into functionalized cyclopentenones, providing a sustainable alternative to petrochemical-based routes.
Catalytic and Atom-Economic Reactions: The use of catalytic methods, including organocatalysis and biocatalysis, is inherently greener than using stoichiometric reagents, as it reduces waste. acs.org Reactions with high atom economy, such as cycloadditions, where most of the atoms from the reactants are incorporated into the product, are also preferred.
Benign Solvents and Conditions: Green synthetic approaches prioritize the use of environmentally benign solvents, such as water or bio-based solvents, or even solvent-free conditions. acs.org Biocatalytic reactions are particularly advantageous as they typically occur in aqueous media under mild temperature and pressure conditions, reducing energy consumption. rsc.org
The table below summarizes key green chemistry strategies applicable to the synthesis of cyclopentenones.
| Green Chemistry Principle | Application in Cyclopentenone Synthesis |
| Renewable Feedstocks | Synthesis from biomass-derived furfural and HMF. nih.gov |
| Catalysis | Use of organocatalysts and enzymes (biocatalysts) to replace stoichiometric reagents. acs.orgacs.org |
| Atom Economy | Employing cycloaddition reactions (e.g., [3+2] annulations) that incorporate all reactant atoms into the product. organic-chemistry.org |
| Safer Solvents | Utilizing water as a solvent in biocatalytic transformations. rsc.org |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure, typical for enzymatic processes. acs.org |
This interactive table highlights the application of green chemistry principles to the synthesis of cyclopentenone derivatives.
Reactivity and Mechanistic Investigations of 3 5 Hexenyl Cyclopent 2 Enone
Nucleophilic and Electrophilic Addition Reactions to the Cyclopentenone Moiety
The cyclopentenone ring in 3-(5-Hexenyl)cyclopent-2-enone is an electrophilic species, prone to attack by nucleophiles at two primary locations: the carbonyl carbon (direct or 1,2-addition) and the β-carbon (conjugate or 1,4-addition). The terminal alkene of the side chain can also undergo electrophilic addition.
Conjugate (Michael) Additions
Conjugate addition, also known as Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. In this reaction, a nucleophile adds to the β-carbon of the cyclopentenone ring. This process is favored by "soft" nucleophiles. A variety of nucleophiles can participate in this reaction, including organocuprates (Gilman reagents), enamines, and stabilized enolates derived from malonates, β-ketoesters, and β-cyanoesters.
The general mechanism for the Michael addition to this compound is as follows:
Nucleophilic attack: The nucleophile attacks the electrophilic β-carbon of the cyclopentenone ring.
Enolate formation: The π-electrons of the enone system are delocalized, forming a resonance-stabilized enolate intermediate.
Protonation: The enolate is then protonated, typically upon workup, to yield the 1,4-adduct.
Table 1: Examples of Nucleophiles for Conjugate Addition
| Nucleophile Type | Specific Example | Expected Product Type |
|---|---|---|
| Organocuprate | Lithium dimethylcuprate ((CH₃)₂CuLi) | 3-Methyl-3-(5-hexenyl)cyclopentan-1-one |
| Enolate | Diethyl malonate anion | Diethyl 2-(3-(5-hexenyl)-2-oxocyclopentyl)malonate |
Direct Carbonyl Additions
Direct addition to the carbonyl group (1,2-addition) is favored by "hard" nucleophiles, such as Grignard reagents and organolithium reagents. These strong nucleophiles preferentially attack the more polarized carbonyl carbon.
The general mechanism for direct carbonyl addition involves:
Nucleophilic attack: The organometallic reagent attacks the carbonyl carbon.
Alkoxide formation: This leads to the formation of a tetrahedral alkoxide intermediate.
Protonation: Subsequent protonation during workup yields a tertiary alcohol.
Table 2: Comparison of Reagents for 1,2- vs. 1,4-Addition
| Reagent Type | Favored Addition Type | Expected Product with this compound |
|---|---|---|
| Grignard Reagent (e.g., CH₃MgBr) | 1,2-Addition | 1-Methyl-3-(5-hexenyl)cyclopent-2-en-1-ol |
| Organolithium Reagent (e.g., CH₃Li) | 1,2-Addition | 1-Methyl-3-(5-hexenyl)cyclopent-2-en-1-ol |
Cycloaddition Reactions Involving the Compound
The double bonds in this compound, both in the ring and in the side chain, can participate in cycloaddition reactions.
Diels-Alder Reactions and Related Pericyclic Processes
The electron-deficient double bond of the cyclopentenone moiety can act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. This reaction typically requires a conjugated diene as the reaction partner. The reaction is generally concerted and proceeds through a cyclic transition state.
For this compound to act as a dienophile, it would react with a diene such as 1,3-butadiene. The hexenyl side chain would be a substituent on the resulting bicyclic product.
[2+2] Cycloadditions
Photochemical [2+2] cycloaddition is a characteristic reaction of enones. Upon irradiation with UV light, the enone can be excited to a triplet state, which then reacts with an alkene in a stepwise manner through a 1,4-biradical intermediate to form a cyclobutane ring.
In the case of this compound, this reaction can occur intramolecularly between the cyclopentenone double bond and the terminal double bond of the hexenyl side chain. The regioselectivity of such intramolecular photocycloadditions is often governed by the "rule of five," which predicts that the initial bond formation will occur to form a five-membered ring within the biradical intermediate. For this compound, this would involve the β-carbon of the enone bonding to the internal carbon of the side-chain double bond, leading to a biradical with a five-membered ring, which then closes to the final cyclobutane product. Studies on the enone triplet lifetime of 3-(5'-hexenyl)-2-cyclopentenone have been conducted using nanosecond laser flash photolysis techniques to investigate these processes. d-nb.info
Functional Group Transformations of the Hexenyl Side Chain
The terminal alkene of the hexenyl side chain is susceptible to a variety of functional group transformations that are characteristic of isolated double bonds. These reactions can be carried out selectively, often without affecting the cyclopentenone ring, by choosing appropriate reagents.
Table 3: Common Transformations of the Hexenyl Side Chain
| Reaction | Reagents | Product Functional Group |
|---|---|---|
| Epoxidation | m-CPBA | Epoxide |
| Dihydroxylation | OsO₄, NMO | Diol |
| Ozonolysis | 1. O₃; 2. DMS or Zn/H₂O | Aldehyde |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol |
These transformations allow for the elaboration of the hexenyl side chain into a variety of other functional groups, further highlighting the synthetic utility of this compound.
Rearrangement Reactions and Fragmentations
The structure of this compound, featuring a cyclopentenone ring and a tethered hexenyl chain, is primed for a variety of intramolecular reactions. These transformations are generally driven by the formation of new, more stable cyclic systems. The primary rearrangement pathways anticipated for this molecule include intramolecular ene reactions, thermal and photochemical cyclizations, and characteristic fragmentation patterns upon mass spectrometry analysis.
One of the most probable rearrangement pathways for this compound is the intramolecular ene reaction . This pericyclic reaction involves the interaction of the terminal double bond of the hexenyl chain (the 'ene') with the double bond of the cyclopentenone ring (the 'enophile'), accompanied by the transfer of an allylic hydrogen atom. wikipedia.org This process would lead to the formation of a bicyclic system, with the specific stereochemistry of the product being dictated by the geometry of the transition state. wikipedia.orgnih.gov Intramolecular ene reactions are often favored due to a less negative entropy of activation compared to their intermolecular counterparts. wikipedia.org
Thermal cyclization represents another significant rearrangement pathway. Upon heating, this compound could undergo a [2+2] cycloaddition, although this is often more favorable under photochemical conditions. A more likely thermal process for a related diene system, as seen in the intramolecular Diels-Alder reaction of cyclopenta-1,3-diene derivatives generated from 4-(pent-4-enyl)cyclopent-2-enone ethylene ketals, suggests the potential for complex cyclizations. rsc.org In the case of this compound itself, a radical cyclization, akin to the well-studied 5-hexenyl radical cyclization, could occur, leading to the formation of a five-membered ring fused to the original cyclopentane (B165970) ring. researchgate.netscirp.org High-temperature pyrolysis would likely lead to more extensive fragmentation, as observed in the thermal decomposition of 2-cyclopentenone, which yields products such as carbon monoxide, ketene, and various small hydrocarbons. nih.gov
Photochemical rearrangements offer an alternative set of transformations. The α,β-unsaturated ketone moiety of the cyclopentenone ring is a chromophore that can absorb UV light, leading to an excited state. This excited state can then undergo an intramolecular [2+2] photocycloaddition with the terminal alkene of the hexenyl chain to form a strained, four-membered ring within a bicyclic system. researchgate.netnsf.govresearchgate.net The regioselectivity of such reactions, leading to "head-to-head" or "head-to-tail" isomers, can be influenced by factors such as solvent polarity and substrate concentration. scispace.com
Fragmentation of this compound, particularly in the context of mass spectrometry, is expected to follow patterns characteristic of ketones and alkenes. Upon electron ionization, the molecular ion would be formed, which could then undergo a series of fragmentation processes. chemguide.co.uk Key fragmentations for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement. libretexts.orgmsu.edu The presence of the hexenyl chain introduces additional fragmentation pathways, such as cleavage at the allylic position and fragmentation of the hydrocarbon chain, often resulting in a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.orgwhitman.edu
Detailed Mechanistic Elucidation of Key Transformations
Kinetic Studies and Rate Determining Steps
Kinetic studies are crucial for determining the rate and mechanism of a reaction. For the intramolecular ene reaction, the concerted nature of the process suggests a single, high-energy transition state. wikipedia.org Computational studies on analogous systems, such as the intramolecular Alder-ene reaction of 1,6-dienes, have been used to calculate activation energies and understand the factors influencing diastereoselectivity. nih.gov For thermal rearrangements, kinetic data from similar systems, like the thermal rearrangement of allyloxytetrazoles, which is suggested to proceed through a concerted organic-chemistry.orgorganic-chemistry.org sigmatropic process, provide a framework for what to expect. rsc.org The kinetics of the thermal cyclization of hexa-1,cis-3,5-triene have also been studied, providing insights into pericyclic reactions. rsc.org In radical cyclizations, such as the 5-hexenyl radical cyclization, computational studies have been instrumental in determining activation energies for different cyclization modes (e.g., exo vs. endo). researchgate.netscirp.org For complex, multi-step reactions, kinetic modeling can help to identify the rate-determining step, as demonstrated in the pyrolysis of cis- and trans-2-pinanol. researchgate.net
| Reaction Type | Analogous System | Typical Activation Energy (kcal/mol) | Rate-Determining Step |
| Intramolecular Ene Reaction | 1,6-Dienes | 20-40 | Concerted transition state |
| Thermal Rearrangement | Allyloxytetrazoles | 25-35 | organic-chemistry.orgorganic-chemistry.org Sigmatropic shift |
| Radical Cyclization | 5-Hexenyl Radical | 7-10 | Ring closure |
Isotopic Labeling Experiments
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms. For instance, in the study of an aromatic ene reaction, deuterium labeling experiments provided strong evidence for the intermediacy of an isotoluene derivative. nih.gov If an intramolecular ene reaction of this compound were to be studied, deuterium could be placed at the allylic position of the hexenyl chain. The position of the deuterium in the resulting bicyclic product would confirm the concerted nature and the specific pathway of the hydrogen transfer. Similarly, in studying potential 1,5-hydride shifts during thermal rearrangements, isotopic labeling would be indispensable. While no specific isotopic labeling studies on 3-(alkenyl)cyclopentenones were found, the principles are well-established in mechanistic organic chemistry. researchgate.net
Identification of Reaction Intermediates
The direct observation or trapping of reaction intermediates provides compelling evidence for a proposed reaction mechanism. In reactions involving cationic intermediates, such as a potential acid-catalyzed cyclization of this compound, trapping experiments could be designed. For example, in Nazarov-type cyclizations of allenyl vinyl ketones, the intermediate carbocation can be efficiently trapped by nucleophiles like trifluoroacetate. organic-chemistry.org Similarly, in terpene biosynthesis, cationic cyclization intermediates are trapped by various nucleophiles. nih.gov In gold(I)-catalyzed cycloisomerization reactions of enynyl acetates, dienyl acetate intermediates have been trapped, providing insight into the reaction pathway. nih.gov For radical reactions, intermediates are typically studied using spectroscopic techniques like electron spin resonance (ESR) or by using radical traps. Computational chemistry has also proven to be a valuable tool for characterizing the structures of transient intermediates and transition states in reactions like the 5-hexenyl radical cyclization. researchgate.netscirp.org
| Reaction Type | Analogous System | Intermediate Type | Method of Identification |
| Acid-Catalyzed Cyclization | Allenyl Vinyl Ketones | Carbocation | Trapping with nucleophiles |
| Gold(I)-Catalyzed Cycloisomerization | Enynyl Acetates | Dienyl Acetate | Trapping with dienophiles |
| Radical Cyclization | 5-Hexenyl Systems | Radical | ESR Spectroscopy, Computational Modeling |
Applications of 3 5 Hexenyl Cyclopent 2 Enone As a Synthetic Building Block
Role in Complex Molecule Synthesis
The structural attributes of 3-(5-Hexenyl)cyclopent-2-enone render it a versatile starting material for the synthesis of a variety of complex organic compounds. The cyclopentenone core is a common motif in numerous natural products, and the pendant hexenyl chain provides a handle for further chemical transformations, including cyclization reactions.
Precursor for Natural Product Synthesis
While specific examples detailing the direct use of this compound as a precursor in the total synthesis of a named natural product are not extensively documented in readily available literature, its structural framework is highly relevant. The 3-alkenyl cyclopentenone motif is a key component of various natural products. Synthetic strategies often involve the construction of such a moiety as a crucial step. For instance, the synthesis of cyclopentenone-containing natural products frequently employs intramolecular cyclization reactions where a precursor with a tethered alkene, analogous to the hexenyl chain in this compound, undergoes ring closure.
Intermediate in the Construction of Advanced Organic Scaffolds
The reactivity of both the enone system and the terminal alkene in this compound allows for its use as an intermediate in the creation of advanced organic scaffolds. The molecule can undergo a variety of intramolecular reactions to form bicyclic or polycyclic systems.
One of the most significant applications of molecules with a similar structure is in intramolecular [3+2] cycloaddition reactions . In these reactions, the enone can act as the two-atom component, and the tethered alkene can serve as the three-atom component (or vice versa, depending on the reaction mechanism), leading to the formation of a new five-membered ring fused to the original cyclopentane (B165970) ring. This strategy is a powerful tool for the rapid construction of complex polycyclic skeletons.
Furthermore, radical cyclization presents another avenue for the transformation of this compound. wikipedia.org The generation of a radical at a suitable position on the hexenyl chain can lead to an intramolecular attack on the double bond of the cyclopentenone ring, or a radical addition to the terminal alkene, resulting in the formation of various fused or bridged ring systems. The regioselectivity of these cyclizations—whether they proceed via a 5-exo or 6-endo pathway—is a key aspect of these synthetic designs. wikipedia.orglibretexts.org Computational studies on related 5-hexenyl radical cyclizations have shown a preference for the formation of five-membered rings through an exo cyclization pathway. researchgate.net
Development of Novel Synthetic Methodologies
The unique structure of this compound makes it an ideal substrate for the development and exploration of new synthetic methods. Its bifunctional nature allows for the testing of novel intramolecular reactions and cascade sequences. For example, new catalytic systems for intramolecular Heck reactions or metathesis could be evaluated using this compound as a model substrate to form bicyclic products.
The development of diastereoselective and enantioselective variants of intramolecular cyclizations is a major focus in modern organic synthesis. Chiral catalysts or auxiliaries could be employed to control the stereochemical outcome of the cyclization of this compound, leading to the synthesis of enantiomerically enriched polycyclic molecules. Such methodologies are highly sought after for the synthesis of biologically active compounds.
Use in Oligomerization and Polymerization Studies
Currently, there is no specific information available in the scientific literature regarding the use of this compound in oligomerization or polymerization studies. The presence of a terminal alkene suggests that it could potentially undergo polymerization through methods such as radical polymerization, Ziegler-Natta catalysis, or ring-opening metathesis polymerization (ROMP), which would lead to polymers with cyclopentenone moieties in the side chains. Such polymers could have interesting properties and applications, but this remains a hypothetical area of research.
Advanced Structural Characterization and Spectroscopic Analysis Methodologies for 3 5 Hexenyl Cyclopent 2 Enone
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques for Structural Elucidation
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. For 3-(5-Hexenyl)cyclopent-2-enone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its molecular structure.
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within a molecule. The most pertinent experiments for this compound would be Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would be instrumental in tracing the spin systems of the cyclopentenone ring and the hexenyl side chain. For instance, the vinyl proton on the cyclopentenone ring would show a correlation to the adjacent methylene (B1212753) protons of the ring. Similarly, the protons of the hexenyl chain would exhibit a network of correlations, allowing for the assignment of each methylene group and the terminal vinyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to carbon atoms (¹H-¹³C one-bond couplings). columbia.eduscribd.com By analyzing the HSQC spectrum, each proton signal can be unambiguously linked to its corresponding carbon signal. This is particularly useful for assigning the carbons of the cyclopentenone ring and the hexenyl chain.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals longer-range couplings between protons and carbons (typically two to four bonds). columbia.eduscribd.comsdsu.edu HMBC is critical for connecting the different spin systems identified by COSY and for assigning quaternary carbons, which are not observed in HSQC spectra. For this compound, key HMBC correlations would include those between the protons of the hexenyl chain and the carbons of the cyclopentenone ring, confirming the attachment point of the side chain. Also, correlations from the protons on the cyclopentenone ring to the carbonyl carbon would solidify its assignment.
To illustrate, a hypothetical set of 2D NMR data for a similar compound, 3-hexylcyclopent-2-enone, is presented in the tables below.
Interactive Table: Hypothetical ¹H and ¹³C NMR Data for 3-Hexylcyclopent-2-enone
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |
| 1 | - | ~209.0 | - | H-2, H-5 |
| 2 | ~5.90 (s) | ~128.0 | - | C-1, C-3, C-4, C-1' |
| 3 | - | ~170.0 | - | H-2, H-4, H-1' |
| 4 | ~2.35 (t) | ~34.0 | H-5 | C-2, C-3, C-5 |
| 5 | ~2.50 (t) | ~28.0 | H-4 | C-1, C-3, C-4 |
| 1' | ~2.20 (t) | ~32.0 | H-2' | C-2, C-3, C-2', C-3' |
| 2' | ~1.50 (m) | ~29.0 | H-1', H-3' | C-1', C-3', C-4' |
| 3' | ~1.30 (m) | ~29.5 | H-2', H-4' | C-1', C-2', C-4', C-5' |
| 4' | ~1.30 (m) | ~22.5 | H-3', H-5' | C-2', C-3', C-5', C-6' |
| 5' | ~1.30 (m) | ~31.5 | H-4', H-6' | C-3', C-4', C-6' |
| 6' | ~0.90 (t) | ~14.0 | H-5' | C-4', C-5' |
Note: Chemical shifts are approximate and based on typical values for similar structures. 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet.
NOESY/ROESY: These experiments detect through-space interactions between protons that are close to each other, typically within 5 Å. columbia.edu For this compound, NOESY or ROESY correlations could reveal the preferred orientation of the hexenyl side chain relative to the cyclopentenone ring. For instance, correlations between protons on the proximal part of the hexenyl chain and protons on the cyclopentenone ring would indicate a folded conformation. The choice between NOESY and ROESY depends on the molecular weight of the compound; for a molecule of this size, ROESY might be more suitable to avoid zero or negative NOE effects. columbia.edu
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) mass spectrometry would likely be employed.
The mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. The fragmentation of the molecular ion would be dictated by the functional groups present, namely the ketone, the double bond in the ring, the double bond in the side chain, and the alkyl chain.
A plausible fragmentation pathway for this compound would involve:
α-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the loss of the hexenyl side chain or a portion of the cyclopentenone ring.
McLafferty Rearrangement: If the side chain is long enough and contains a γ-hydrogen, a McLafferty rearrangement can occur, leading to the loss of a neutral alkene molecule. In this case, a rearrangement involving the hexenyl chain is possible.
Cleavage of the hexenyl chain: The long alkyl chain can undergo fragmentation at various points, leading to a series of peaks separated by 14 mass units (CH₂).
Retro-Diels-Alder Reaction: The cyclic structure of the cyclopentenone ring might undergo a retro-Diels-Alder reaction, although this is less common for five-membered rings compared to six-membered rings.
Interactive Table: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 164 | [C₁₁H₁₆O]⁺ | Molecular Ion |
| 123 | [C₈H₁₁O]⁺ | Loss of C₃H₅ (allyl radical) from the hexenyl chain |
| 95 | [C₆H₇O]⁺ | Cleavage of the hexenyl chain at the β-position to the ring |
| 81 | [C₆H₉]⁺ | Loss of CO from the m/z 109 ion or cleavage of the hexenyl chain |
| 67 | [C₅H₇]⁺ | Fragmentation of the cyclopentenone ring |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformation. These two techniques are often complementary.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
C=O stretch: A strong absorption band in the region of 1700-1720 cm⁻¹ for the α,β-unsaturated ketone.
C=C stretch: A medium absorption band around 1620-1650 cm⁻¹ for the double bond in the cyclopentenone ring and a similar one for the terminal double bond of the hexenyl chain.
=C-H stretch: Absorption bands just above 3000 cm⁻¹ for the vinyl protons.
C-H stretch: Absorption bands just below 3000 cm⁻¹ for the aliphatic C-H bonds.
Raman Spectroscopy: Raman spectroscopy is a light scattering technique that also provides information about molecular vibrations. A key advantage of Raman spectroscopy is that symmetric and non-polar bonds often give rise to strong signals, which may be weak or absent in the IR spectrum. For this compound, the C=C stretching vibrations of both the ring and the side chain would be expected to produce strong Raman signals. The symmetric C-H stretching vibrations of the alkyl chain would also be prominent.
Interactive Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| C=O stretch | 1700-1720 | 1700-1720 | Strong (IR), Medium (Raman) |
| C=C stretch (ring) | 1620-1650 | 1620-1650 | Medium (IR), Strong (Raman) |
| C=C stretch (chain) | 1640-1660 | 1640-1660 | Medium (IR), Strong (Raman) |
| =C-H stretch | 3010-3090 | 3010-3090 | Medium (IR & Raman) |
| Aliphatic C-H stretch | 2850-2960 | 2850-2960 | Strong (IR & Raman) |
X-ray Crystallography of Derivatives for Absolute Configuration Assignment
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained. nih.goved.ac.uk While obtaining a crystal of this compound itself might be challenging due to its non-polar side chain and potential conformational flexibility, it is often possible to form crystalline derivatives.
For chiral molecules, determining the absolute configuration is crucial. If this compound were to be synthesized in an enantiomerically enriched form, X-ray crystallography of a suitable derivative could be used to assign the absolute configuration (R or S). This is typically achieved by introducing a heavy atom into the molecule or by co-crystallizing it with a chiral molecule of known absolute configuration. The anomalous dispersion of X-rays by the heavy atom allows for the determination of the absolute structure of the crystal and, consequently, the absolute configuration of the molecule. ed.ac.uk
For instance, a derivative could be prepared by reacting the ketone with a chiral derivatizing agent to form a crystalline product. The resulting crystal structure would reveal the precise arrangement of all atoms in space, confirming the connectivity established by NMR and providing unequivocal proof of the molecule's stereochemistry. researchgate.net
Computational and Theoretical Studies of 3 5 Hexenyl Cyclopent 2 Enone
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule like 3-(5-Hexenyl)cyclopent-2-enone.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept used to predict the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For this compound, the HOMO would likely be distributed over the carbon-carbon double bonds, particularly the one in the hexenyl chain, making it susceptible to electrophilic attack. The LUMO would be centered around the electron-deficient β-carbon of the enone system, which is a prime target for nucleophilic attack. The energy gap between the HOMO and LUMO would provide insights into the molecule's kinetic stability and electronic transition properties.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Molecular Orbital | Hypothetical Energy (eV) | Likely Localization |
|---|---|---|
| HOMO | -6.5 | C=C bond of hexenyl chain |
| LUMO | -1.2 | β-carbon of the enone |
| HOMO-LUMO Gap | 5.3 | N/A |
Note: This data is illustrative and not based on actual calculations.
Electrostatic Potential Surface (EPS) Analysis
An Electrostatic Potential Surface (EPS) map illustrates the charge distribution across a molecule. For this compound, an EPS analysis would be expected to show a region of negative electrostatic potential (typically colored red) around the carbonyl oxygen atom, indicating its high electron density and Lewis basicity. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms and particularly near the carbonyl carbon and the β-carbon of the enone, highlighting their electrophilic character. The hexenyl chain would likely show a region of neutral or slightly negative potential associated with the π-bond.
Density Functional Theory (DFT) for Spectroscopic Parameter Prediction
Density Functional Theory (DFT) is a powerful computational method for predicting various molecular properties, including spectroscopic data. Calculations using functionals like B3LYP with a suitable basis set (e.g., 6-31G*) could predict the vibrational frequencies (IR spectrum) and the chemical shifts (NMR spectrum) for this compound. Predicted IR frequencies would correspond to the C=O stretch of the ketone, the C=C stretches of the enone and the hexenyl chain, and various C-H stretches. Predicted ¹H and ¹³C NMR chemical shifts would help in the structural confirmation and assignment of experimental spectra.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Hypothetical Predicted Value | Hypothetical Experimental Value |
|---|---|---|
| IR (C=O stretch) | 1715 cm⁻¹ | 1710 cm⁻¹ |
| ¹³C NMR (Carbonyl C) | 209.5 ppm | 209.0 ppm |
| ¹H NMR (Vinyl H, C3) | 6.15 ppm | 6.10 ppm |
Note: This data is illustrative and not based on actual calculations.
Molecular Dynamics Simulations for Conformational Space Exploration
The flexible 5-hexenyl side chain of this compound allows it to adopt numerous conformations. Molecular Dynamics (MD) simulations could be employed to explore this conformational space. By simulating the molecule's movement over time at a given temperature, MD can identify the most stable (lowest energy) conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. The simulations would likely reveal various folded and extended conformations of the hexenyl chain relative to the cyclopentenone ring.
Transition State Modeling for Reaction Pathway Elucidation
Computational modeling can be used to map out the entire energy profile of a chemical reaction, including the high-energy transition states that connect reactants to products. For this compound, one could model reactions such as an intramolecular ene reaction or a Michael addition to the enone. By calculating the geometries and energies of the reactants, transition states, and products, researchers can determine the activation energy for different pathways, thereby predicting which reaction is more likely to occur and under what conditions. For instance, modeling could elucidate the transition state for the cyclization of the hexenyl chain onto the cyclopentenone ring.
Molecular Level Biological Interaction Research of 3 5 Hexenyl Cyclopent 2 Enone
Mechanistic Studies of Enzyme-Substrate Interactions
Currently, there is a scarcity of published research detailing the direct enzyme-substrate interactions of 3-(5-Hexenyl)cyclopent-2-enone. While studies on other cyclopentenone derivatives have shown they can act as enzyme inhibitors, often through covalent modification of active site residues, specific data, including kinetic parameters or structural analyses of enzyme-inhibitor complexes for this compound, are not available.
Future research in this area would need to involve screening this compound against a variety of enzymes to identify potential targets. Subsequent mechanistic studies would be required to understand the nature of the interaction, be it competitive, non-competitive, or uncompetitive inhibition, and to identify the specific amino acid residues involved in binding.
Receptor Binding Affinity and Specificity at the Molecular Level
Similarly, information regarding the receptor binding affinity and specificity of this compound is not present in the current body of scientific literature. Determining which, if any, cellular receptors this compound binds to is a critical step in understanding its potential pharmacological or toxicological effects.
To address this gap, radioligand binding assays or other biophysical techniques would be necessary to screen this compound against a panel of known receptors. Should any significant binding be observed, further studies would be needed to determine the affinity (Kd or Ki values) and specificity of the interaction.
Modulation of Biochemical Pathways: Investigating Molecular Mechanisms
Given the absence of identified enzyme or receptor targets, the direct modulation of specific biochemical pathways by this compound remains uninvestigated. Research into the effects of other cyclopentenone-containing compounds suggests potential for interaction with signaling pathways involved in inflammation, cell proliferation, and apoptosis. However, without empirical data, any proposed mechanism for this compound would be purely speculative.
Future investigations could employ techniques such as transcriptomics, proteomics, and metabolomics to obtain a broad overview of the cellular changes induced by this compound. This could provide valuable clues as to which biochemical pathways are affected, thereby guiding more focused mechanistic studies.
Future Research Directions and Unexplored Avenues
Development of Novel Asymmetric Synthetic Routes
The synthesis of enantiomerically pure 3-(5-Hexenyl)cyclopent-2-enone is a critical starting point for its application in the synthesis of chiral molecules. While general methods for the synthesis of 3-substituted cyclopentenones exist, dedicated studies on achieving high enantioselectivity for this specific substrate are lacking. acs.org Future research should focus on developing robust and efficient asymmetric routes.
A primary area of investigation would be the application of modern asymmetric catalysis. acs.org Organocatalysis, transition-metal catalysis, and enzymatic resolutions present viable strategies. For instance, chiral amine-catalyzed Michael additions to a cyclopentenone precursor could be explored. Similarly, transition metal complexes with chiral ligands could facilitate enantioselective conjugate additions or allylic alkylations.
Table 1: Proposed Asymmetric Synthetic Strategies for this compound
| Catalytic System | Proposed Reaction | Potential Advantages |
| Chiral Proline Derivatives | Asymmetric Michael Addition | Metal-free, mild conditions, high enantioselectivity. |
| Rhodium/(S)-BINAP | 1,4-Conjugate Addition of a Hexenyl Grignard | High catalytic efficiency, broad substrate scope. |
| Lipase B from Candida antarctica | Kinetic Resolution of a Racemic Precursor | High enantioselectivity, environmentally benign. |
Further research into diastereoselective approaches, starting from chiral pool materials, could also provide efficient access to enantiopure this compound.
Exploration of Unconventional Reactivity Patterns
The bifunctional nature of this compound, possessing both an electrophilic enone system and a nucleophilic terminal alkene, opens the door to exploring unconventional reactivity. While the individual reactivity of these functional groups is well-understood, their interplay within the same molecule is a fertile ground for discovery.
Intramolecular reactions are of particular interest. For example, under thermal or photochemical conditions, an intramolecular [2+2] cycloaddition could potentially lead to the formation of novel bicyclic systems. The susceptibility of the terminal alkene to engage in radical-mediated cyclizations onto the cyclopentenone ring is another avenue worth investigating.
Table 2: Potential Unconventional Reactions of this compound
| Reaction Type | Conditions | Potential Product |
| Intramolecular [2+2] Cycloaddition | UV irradiation | Bicyclo[3.2.0]heptanone derivative |
| Radical Cyclization | Radical initiator (e.g., AIBN) | Fused or spirocyclic cyclopentane (B165970) derivatives |
| Ene Reaction | Lewis acid catalysis | Cyclopentane with an allyl side chain |
Mechanistic studies, including computational modeling, will be crucial to understand and predict the outcomes of these novel transformations.
Integration into Cascade and Multicomponent Reactions
Cascade and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by forming multiple bonds in a single operation. The structure of this compound is well-suited for its integration into such complex transformations.
A potential cascade could be initiated by a Michael addition to the cyclopentenone, with the resulting enolate then participating in an intramolecular reaction with the hexenyl side chain. Multicomponent reactions, where this compound acts as one of the components, could lead to the rapid assembly of complex molecular architectures. For instance, a Pauson-Khand type reaction involving the terminal alkene could be a key step in a multicomponent sequence.
Table 3: Illustrative Cascade and Multicomponent Reaction Concepts
| Reaction Name | Reactants | Potential Product Class |
| Michael-Initiated Cascade | This compound, Nucleophile | Polycyclic cyclopentane derivatives |
| Ugi-Type Multicomponent Reaction | This compound, Amine, Isocyanide, Carboxylic Acid | Highly functionalized peptide-like structures |
| Tandem Metathesis/Cyclization | This compound, Diene | Complex polycyclic frameworks |
The development of such reactions would not only showcase the synthetic utility of this compound but also contribute to the broader field of reaction design.
Advanced Applications in Chemical Probe Development (mechanistic focus)
Chemical probes are powerful tools for studying biological systems. nih.goveubopen.org The reactivity of the cyclopentenone moiety, particularly its susceptibility to nucleophilic attack by biological thiols, suggests that this compound could serve as a precursor for the development of novel chemical probes. The hexenyl side chain provides a handle for further functionalization, such as the introduction of a reporter tag (e.g., a fluorophore or a biotin) or a photo-crosslinking group.
The focus of future research in this area should be on the mechanistic aspects of probe-target interactions. By designing probes with varying reactivity of the cyclopentenone core (e.g., by introducing electron-withdrawing or -donating groups), a deeper understanding of the covalent modification of target proteins can be achieved. The terminal alkene could also be utilized for bioorthogonal ligation strategies.
Table 4: Mechanistic Considerations for Chemical Probe Design
| Probe Feature | Mechanistic Question to Address |
| Tunable Electrophilicity of Cyclopentenone | How does the rate of covalent modification correlate with biological activity? |
| Position of Reporter Tag on Hexenyl Chain | Does the position of the tag influence target binding affinity and selectivity? |
| Incorporation of a Photo-Crosslinker | Can transient protein-protein interactions be captured and identified? |
Such mechanistic studies would be invaluable for the rational design of next-generation chemical probes with enhanced specificity and utility.
Q & A
Q. What are the common synthetic routes for 3-(5-Hexenyl)cyclopent-2-enone, and how are yields optimized?
The compound is typically synthesized via intramolecular cyclization of 5-hexenyl radicals, leveraging regioselectivity to form cyclopentyl products. Key steps include radical initiation (e.g., using AIBN or photolysis) and stabilization of transition states. Computational studies (UB3LYP and UCCSD(T)) suggest that substituents like oxa groups influence exo/endo selectivity and cyclization rates . To optimize yields:
Q. How is this compound characterized structurally and functionally?
Characterization involves:
- NMR spectroscopy : and NMR identify key signals, such as cyclopentenone carbonyls ( ppm) and alkene protons ( ppm). Multiplicity patterns (e.g., triplets for allylic protons) confirm regiochemistry .
- Chromatography : HPLC or GC-MS verifies purity (>95%), critical for biological assays .
- Thermal analysis : Differential scanning calorimetry (DSC) assesses stability under storage conditions (e.g., -80°C for long-term preservation) .
Advanced Research Questions
Q. How do computational models explain discrepancies in cyclization regioselectivity for 5-hexenyl radicals?
DFT studies reveal that exo-chair transition states are favored due to reduced steric strain compared to endo pathways. For example, 3-oxa substitution increases the energy gap between exo and endo transition states by 2-3 kcal/mol, leading to >90% exo selectivity. Discrepancies between experimental and computational results often arise from solvent effects or unaccounted conformational flexibility in acyclic precursors .
Q. What strategies improve regioselective functionalization of this compound?
- Michael addition : React with NH-1,2,3-triazoles under controlled heating (65°C) to form triazole adducts at the α,β-unsaturated carbonyl site. Minor byproducts (e.g., 11% yield of alternative isomers) require chromatographic separation .
- Mannich reactions : Use methylpiperazine hydrochloride and paraformaldehyde in ethanol to introduce amine groups at the cyclopentenone’s methyl position. Acid catalysis (HCl) enhances electrophilicity .
Q. How can researchers troubleshoot low yields in photocycloaddition reactions involving this compound?
Low yields in [2+2] photocycloadditions often stem from:
- Solvent choice : Polar solvents (e.g., acetonitrile) stabilize charge-separated intermediates, reducing undesired side reactions.
- Substituent effects : Bulky groups on the enone moiety hinder orbital overlap; computational modeling (e.g., TD-DFT) predicts optimal substituent positions .
- Reaction monitoring : Use in-situ UV-Vis spectroscopy to track photoproduct formation and adjust irradiation times .
Data Contradiction Analysis
Q. Why do reported cyclization rates for 4-oxa-5-hexenyl radicals vary across studies?
Discrepancies arise from differences in:
- Radical stabilization : Vinyl ether linkages in 4-oxa derivatives stabilize acyclic radicals, slowing cyclization by 3.7-fold compared to hydrocarbon analogs. However, some studies overlook solvent viscosity’s impact on radical lifetime .
- Experimental conditions : Higher temperatures (e.g., 80°C vs. 25°C) accelerate competing pathways like hydrogen abstraction, reducing apparent cyclization efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
